An In-depth Technical Guide to 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline: Structure, Synthesis, and Applications
An In-depth Technical Guide to 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, a versatile building block in modern organic synthesis. The document details its chemical structure, physicochemical properties, and provides explicit experimental protocols for its synthesis via palladium-catalyzed borylation of 3-bromoquinoline. Furthermore, it outlines a detailed procedure for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in medicinal chemistry and materials science. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and the development of novel organic molecules.
Introduction
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, also known as quinoline-3-boronic acid pinacol ester, is a heterocyclic organic compound of significant interest in the field of synthetic chemistry. Its structure incorporates a quinoline moiety, a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds, and a pinacolborane group, which serves as a stable and efficient precursor for cross-coupling reactions. This unique combination makes it an invaluable reagent for the construction of complex molecular architectures.
The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful transformation allows for the formation of carbon-carbon bonds between the quinoline core and various aryl or vinyl halides, enabling the synthesis of a diverse array of substituted quinolines. These products are key intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials such as fluorescent probes and organic semiconductors.
Physicochemical Properties
A summary of the key physicochemical properties of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is presented in the table below. This data is essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₈BNO₂ | --INVALID-LINK-- |
| Molecular Weight | 255.12 g/mol | --INVALID-LINK-- |
| CAS Number | 171364-85-5 | --INVALID-LINK-- |
| Appearance | White to orange crystalline powder | --INVALID-LINK-- |
| Melting Point | 58 - 62 °C | --INVALID-LINK-- |
| Purity | ≥95% - >98.0% | --INVALID-LINK--, --INVALID-LINK-- |
| Storage Conditions | Store at 2 - 8 °C | --INVALID-LINK-- |
Experimental Protocols
Synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
The synthesis of the title compound is typically achieved through a palladium-catalyzed borylation reaction of 3-bromoquinoline with bis(pinacolato)diboron. The following protocol is a representative procedure.
Reaction Scheme:
Synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline.
Materials:
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3-Bromoquinoline
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Bis(pinacolato)diboron (B₂pin₂)
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[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
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Potassium Acetate (KOAc)
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1,4-Dioxane (anhydrous)
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Ethyl acetate
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Hexane
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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To a flame-dried Schlenk flask under an argon atmosphere, add 3-bromoquinoline (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and potassium acetate (3.0 equiv).
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Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equiv).
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Add anhydrous 1,4-dioxane to the flask.
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Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
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Heat the mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and filter through a pad of Celite.
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Wash the filtrate with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline as a solid.
Application in Suzuki-Miyaura Cross-Coupling
The following protocol details a general procedure for the Suzuki-Miyaura cross-coupling of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline with an aryl halide.
Reaction Scheme:
Suzuki-Miyaura cross-coupling reaction.
Materials:
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3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
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Aryl halide (e.g., 4-iodoanisole)
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Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
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Sodium carbonate (Na₂CO₃)
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Toluene
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Ethanol
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Water
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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In a round-bottom flask, dissolve 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (1.2 equiv) and the aryl halide (1.0 equiv) in a mixture of toluene and ethanol (e.g., 4:1 v/v).
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Add an aqueous solution of sodium carbonate (2.0 M, 2.0 equiv).
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Bubble argon through the mixture for 15-20 minutes to degas the solution.
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Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the reaction mixture.
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Heat the reaction to reflux and monitor its progress by TLC.
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After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.
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Separate the organic layer and wash it with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired 3-arylquinoline.
Spectroscopic Data
The structural confirmation of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is achieved through various spectroscopic techniques. Below is a summary of expected and reported data.
| Technique | Data |
| ¹H NMR | Expected signals for the quinoline ring protons (multiplets in the aromatic region, δ 7.5-9.0 ppm) and a singlet for the twelve equivalent methyl protons of the pinacol group (δ ~1.3 ppm). |
| ¹³C NMR | Expected signals for the nine carbons of the quinoline ring, the two quaternary carbons of the pinacol group, and the four methyl carbons of the pinacol group. |
| Mass Spec (EI) | Expected molecular ion peak (M⁺) at m/z = 255. |
Note: While specific, publicly available spectra for this exact compound are limited, the provided information is based on the analysis of its constituent parts and data from closely related structures.
Signaling Pathways and Logical Relationships
The primary utility of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is as a key intermediate in the synthesis of more complex molecules. The logical workflow for its use in drug discovery is depicted below.
Drug discovery workflow utilizing the target compound.
Conclusion
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a cornerstone reagent for the synthesis of functionalized quinoline derivatives. Its stability, versatility in Suzuki-Miyaura cross-coupling, and the biological relevance of the quinoline scaffold make it an indispensable tool for researchers in drug discovery and materials science. The detailed protocols and data presented in this guide aim to facilitate its effective utilization in the laboratory, paving the way for the development of novel and impactful chemical entities.
